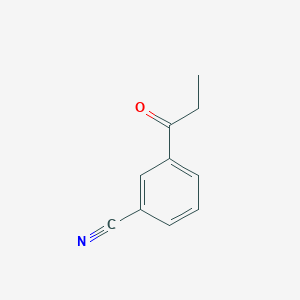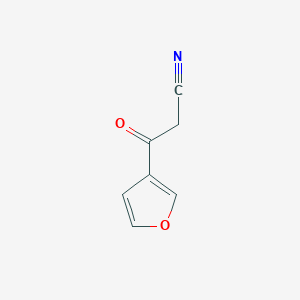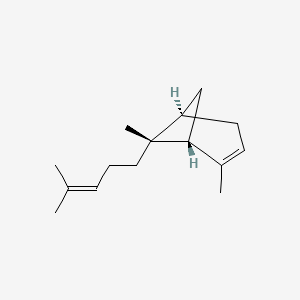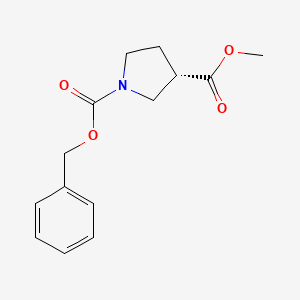
2-Bromo-6-methyl-4-nitropyridine
Descripción general
Descripción
2-Bromo-6-methyl-4-nitropyridine (2-BMNP) is an important intermediate for the synthesis of a variety of organic compounds. It is a versatile molecule with a wide range of applications in medicinal chemistry, agrochemicals, and materials science. It is also used in the synthesis of pharmaceuticals, pesticides, and other chemicals. 2-BMNP has been extensively studied due to its unique structure and properties.
Aplicaciones Científicas De Investigación
Chemical Properties and Synthesis
- 2-Bromo-6-methyl-4-nitropyridine is used in the synthesis of various chemical compounds. For instance, it plays a role in the preparation of homoleptic and heteroleptic iron(II) and ruthenium(II) complexes. These complexes are investigated for their chemical and electrochemical properties (Fallahpour, Neuburger & Zehnder, 1999).
- The reactivity of nitropyridines, including derivatives of this compound, is influenced by the solvent used. This understanding aids in the development of synthesis methods for various aminopyridine derivatives (Hertog & Jouwersma, 1953).
Crystal Structure Analysis
- The crystal structure of 2-Bromo-4-nitropyridine N-oxide has been determined, providing insights into its molecular arrangement and intermolecular interactions. This information is crucial for understanding its chemical behavior and potential applications (Hanuza et al., 2002).
Vibrational Spectral Studies
- Vibrational spectral studies of derivatives of this compound have been conducted, offering valuable information about molecular stability and bond strength. These studies are essential for predicting the behavior of these compounds in various chemical processes (Balachandran, Lakshmi & Janaki, 2012).
Industrial Scale Synthesis
- The compound has been synthesized on a large scale, especially in contexts such as hydrogen peroxide oxidations. The development of safe and reproducible protocols for this synthesis is crucial for industrial applications (Agosti et al., 2017).
Molecular and Crystal Structures
- Studies on the molecular and crystal structures of nitropyridine derivatives, including this compound, have been conducted to understand their molecular arrangements and hydrogen bonding patterns. This research is significant for the design of new materials and compounds (Bryndal et al., 2012).
Safety and Hazards
“2-Bromo-6-methyl-4-nitropyridine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mecanismo De Acción
Target of Action
Nitropyridines, a class of compounds to which 2-bromo-6-methyl-4-nitropyridine belongs, are known to interact with various biological targets .
Mode of Action
Instead, they undergo a process where the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Biochemical Pathways
Nitropyridines are known to be involved in various chemical reactions, including the synthesis of imidazo[4,5-c]pyridines from 4-aminopyridine . More research is needed to fully understand the biochemical pathways affected by this compound.
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity, as indicated by the Log Po/w (iLOGP) value, is 1.51 . These properties can impact the bioavailability of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability . The compound’s action can also be influenced by its interaction with other substances in the environment, such as in the Suzuki–Miyaura coupling reaction .
Análisis Bioquímico
Biochemical Properties
2-Bromo-6-methyl-4-nitropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between this compound and cytochrome P450 can lead to the inhibition of the enzyme’s activity, affecting the metabolic pathways it regulates. Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress in cells, leading to changes in gene expression and cellular metabolism. This oxidative stress can result in the activation of stress response pathways, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant proteins . Furthermore, this compound can affect cell proliferation and apoptosis, depending on the concentration and exposure duration.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding interaction with cytochrome P450 enzymes, leading to the inhibition of their catalytic activity. This inhibition can alter the metabolism of endogenous and exogenous compounds, impacting various physiological processes. Additionally, the compound can generate reactive oxygen species, which can cause oxidative damage to cellular components, including lipids, proteins, and DNA . The resulting oxidative stress can trigger signaling pathways that modulate gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Studies have shown that this compound is relatively stable under inert atmosphere and low temperatures (2-8°C) . Prolonged exposure to higher temperatures or light can lead to its degradation, reducing its efficacy in biochemical assays. Long-term exposure to the compound in in vitro or in vivo studies has demonstrated potential cumulative effects on cellular function, including sustained oxidative stress and altered gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and cellular effects. At higher doses, this compound can induce toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. It is crucial to determine the appropriate dosage range to balance the compound’s efficacy and safety in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes play a crucial role in the oxidative metabolism of the compound, leading to the formation of metabolites that can be further processed or excreted by the body. The compound’s interaction with cytochrome P450 can also affect the metabolism of other substrates, potentially leading to drug-drug interactions . Additionally, this compound may influence metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in lipid-rich compartments . Transporters and binding proteins may also facilitate its distribution within the body, affecting its localization and accumulation in specific tissues. Understanding the transport and distribution mechanisms of this compound is essential for evaluating its pharmacokinetics and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and modulate their activity. The subcellular localization of this compound is crucial for understanding its mechanism of action and potential effects on cellular processes.
Propiedades
IUPAC Name |
2-bromo-6-methyl-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-5(9(10)11)3-6(7)8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBRVPXLHHOEMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60540250 | |
| Record name | 2-Bromo-6-methyl-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60540250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97944-46-2 | |
| Record name | 2-Bromo-6-methyl-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60540250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













amine](/img/structure/B1282661.png)


